

Application Notes: C3a (70-77) TFA Protocol for Calcium Mobilization Assay

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Compound of Interest

Compound Name: C3a (70-77) TFA

Cat. No.: B8085426

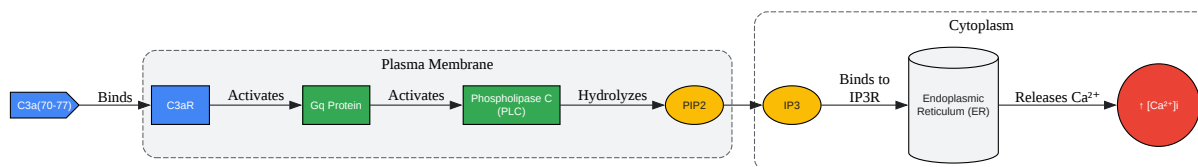
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Introduction

The complement component 3a (C3a) is a pro-inflammatory anaphylatoxin generated during complement system activation.[1][2] It exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[2][3] This interaction triggers a signaling cascade leading to various cellular responses, including chemotaxis, degranulation, and smooth muscle contraction.[2] A key event in C3aR activation is the mobilization of intracellular calcium ($[Ca^{2+}]_i$). The C-terminal octapeptide of C3a, C3a(70-77) with the sequence ASHLGLAR, has been shown to exhibit the specificity of the full C3a molecule, albeit with lower potency, making it a valuable tool for studying C3aR function.[4][5] This document provides a detailed protocol for measuring C3a(70-77) trifluoroacetate (TFA)-induced calcium mobilization in cells expressing C3aR.

C3a Receptor Signaling Pathway

Activation of the C3a receptor by an agonist like C3a(70-77) initiates a well-defined intracellular signaling cascade. C3aR is coupled to a heterotrimeric Gq protein. Upon agonist binding, Gq is activated, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3-sensitive calcium channels on the endoplasmic reticulum (ER), leading to the release of stored Ca^{2+} into the cytoplasm.[1][6] This rapid increase in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.



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C3aR signaling pathway leading to calcium release.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium in response to C3a(70-77) TFA stimulation. The assay is suitable for high-throughput screening in 96-well or 384-well microplates and can be read using a fluorescence plate reader, such as a FLIPR® system.[6]

1. Materials and Reagents

- Cells: Adherent or suspension cells expressing C3aR (e.g., HEK293 cells stably expressing C3aR, RBL-2H3 cells, U937 cells).[2][7]
- Peptide: C3a(70-77) TFA (MW ~950 g/mol , sequence: ASHLGLAR)
- Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
- Calcium Indicator: Fluo-4 AM dye.
- Buffers:
 - Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
 - Pluronic™ F-127 (20% solution in DMSO).

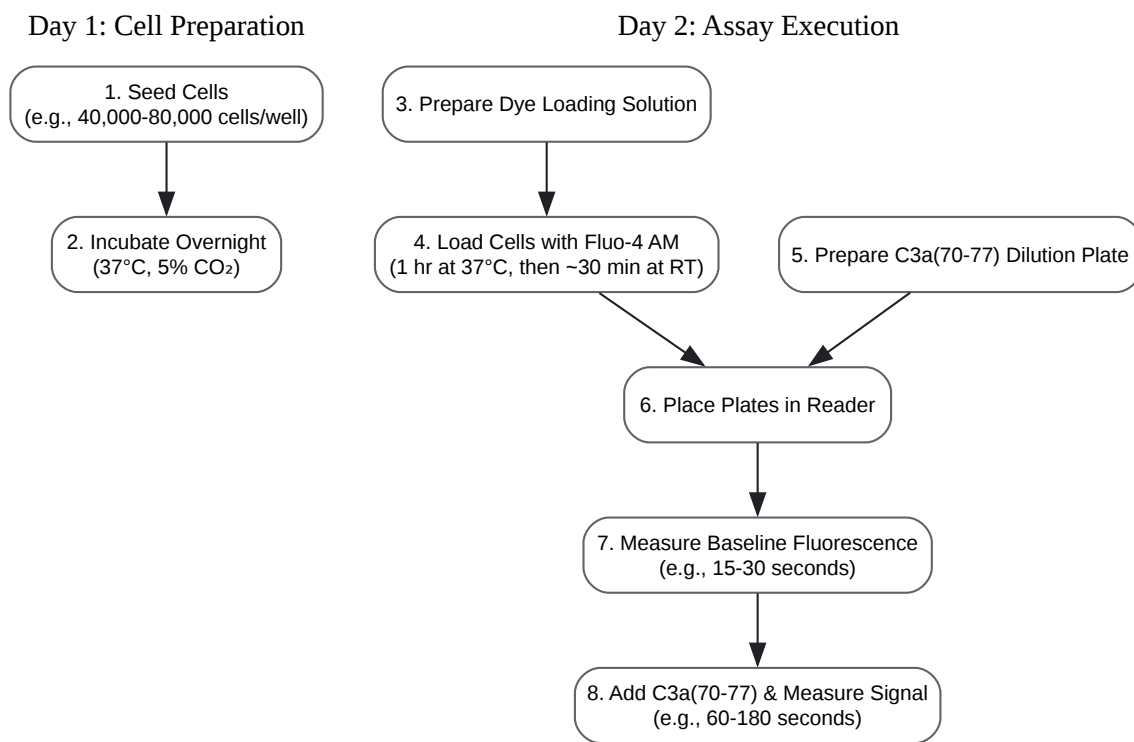
- Probenecid (optional, to prevent dye leakage).[8]
- Solvent: Anhydrous DMSO.
- Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation®, FLIPR®).

2. Reagent Preparation

- C3a(70-77) TFA Stock Solution (10 mM): Dissolve the peptide in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
- Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[9] Store at -20°C, protected from light.[10]
- Dye Loading Solution:
 - Prepare an assay buffer consisting of HBSS with 20 mM HEPES.
 - For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.[9]
 - Add this mixture to 10 mL of the assay buffer. This creates a working solution that is stable for at least 2 hours at room temperature.[10][11]
 - Note: Probenecid can be added to the assay buffer to a final concentration of 2.5 mM to inhibit organic anion transporters, which can extrude the dye from the cytoplasm.[12]

3. Assay Procedure

The following workflow outlines the key steps for performing the calcium mobilization assay.



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General workflow for the C3a(70-77) calcium assay.

Step-by-Step Method:

- Cell Plating (Day 1):
 - For adherent cells, seed them into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 μ L of growth medium.^{[10][11]}
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading (Day 2):
 - Aspirate the growth medium from the cell plate.

- Add 100 μ L of the prepared Dye Loading Solution to each well.
- Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[\[11\]](#)
- Compound Plate Preparation:
 - During the dye loading incubation, prepare a serial dilution of C3a(70-77) TFA in assay buffer (HBSS + 20 mM HEPES) in a separate plate. The concentrations should be prepared at 4X or 5X the desired final concentration.
- Fluorescence Measurement:
 - Set the fluorescence plate reader to measure at an excitation wavelength (λ_{Ex}) of ~490 nm and an emission wavelength (λ_{Em}) of ~525 nm.[\[10\]](#)[\[11\]](#)
 - Place both the cell plate and the compound plate into the instrument.
 - Record a baseline fluorescence reading for 15-30 seconds.
 - The instrument's automated pipettor should then add the C3a(70-77) solution from the compound plate to the cell plate.
 - Continue recording the fluorescence signal for an additional 60 to 180 seconds to capture the calcium flux.

4. Data Analysis

- Response Calculation: The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the average baseline fluorescence ($\Delta F = F_{max} - F_{baseline}$).
- Normalization: Data can be normalized to the maximum response observed with a saturating concentration of a potent agonist or expressed as a percentage of the baseline fluorescence.
- Dose-Response Curves: Plot the normalized response against the logarithm of the C3a(70-77) concentration.

- **EC₅₀ Determination:** Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

Quantitative Data Summary

The C3a(70-77) peptide is a partial agonist of the C3a receptor. Its potency is significantly lower than that of the full-length C3a protein. The table below summarizes the activity of various ligands at the C3a receptor.

Compound	Activity	Cell Line	Assay Type	EC ₅₀ / IC ₅₀ (nM)	Reference
Full-length C3a	Full Agonist	HEK293-C3aR	Calcium Mobilization	~1-10	[7]
C3a(70-77)	Partial Agonist	Various	Biological Activity	~1-2% of C3a	[4]
Designed Agonist 1	Full Agonist	RBL-C3aR	Degranulation	25.3	[2]
Designed Agonist 2	Full Agonist	RBL-C3aR	Degranulation	66.2	[2]
SB290157	Antagonist	Human RBL-2H3	Calcium Mobilization	27.7	[13]

Note: EC₅₀ values can vary depending on the cell line, receptor expression level, and specific assay conditions.[2] The compound SB290157 has been reported to show agonist activity in cells with high C3aR expression levels.[14]

Troubleshooting

- Low Signal-to-Noise Ratio:
 - Optimize cell seeding density.
 - Ensure complete removal of serum-containing media before dye loading.

- Increase dye loading time or temperature.
- High Well-to-Well Variability:
 - Ensure uniform cell seeding and a healthy, confluent monolayer.
 - Check for and eliminate bubbles in the wells before reading.
 - Ensure precise and consistent liquid handling.
- No Response to Agonist:
 - Confirm C3aR expression in the chosen cell line.
 - Verify the integrity and concentration of the C3a(70-77) peptide stock.
 - Check the settings on the fluorescence reader.

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